
2,2-Dimethylpropyl methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl methanesulfinate is an organic compound with the molecular formula C6H14O2S. It is a sulfinate ester, which is a class of organosulfur compounds. This compound is known for its unique structural features, including a branched alkyl group attached to a methanesulfinate moiety. The presence of the 2,2-dimethylpropyl group imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl methanesulfinate typically involves the reaction of 2,2-dimethylpropanol with methanesulfinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylpropanol+Methanesulfinyl chloride→2,2-Dimethylpropyl methanesulfinate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl methanesulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Dimethylpropyl methanesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfinate group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl methanesulfinate involves the cleavage of the alkyl-oxygen bond in the sulfinate ester. This cleavage can lead to the formation of reactive intermediates that can interact with various molecular targets. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylpropyl methanesulfonate
- 2,2-Dimethylpropyl sulfinate
- 2,2-Dimethylpropyl sulfonate
Uniqueness
2,2-Dimethylpropyl methanesulfinate is unique due to its specific structural features, which impart distinct reactivity and chemical properties. The presence of the methanesulfinate group allows for specific types of chemical transformations that are not possible with other similar compounds.
Propriétés
Numéro CAS |
31401-20-4 |
|---|---|
Formule moléculaire |
C6H14O2S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
2,2-dimethylpropyl methanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-6(2,3)5-8-9(4)7/h5H2,1-4H3 |
Clé InChI |
GSBGJESRYYSADP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



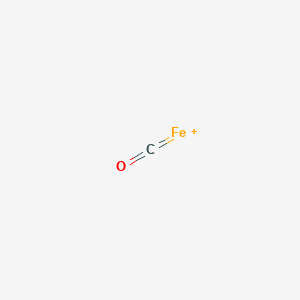
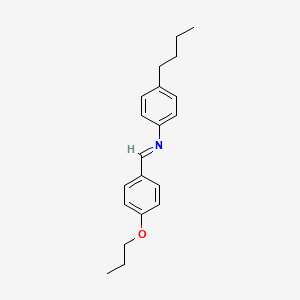
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
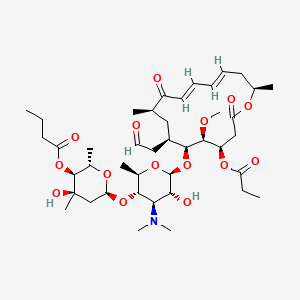
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)


![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
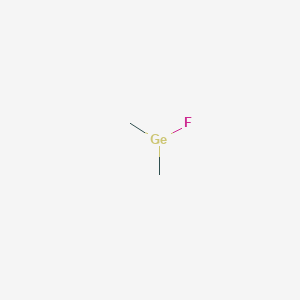
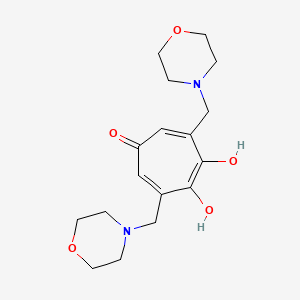
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

